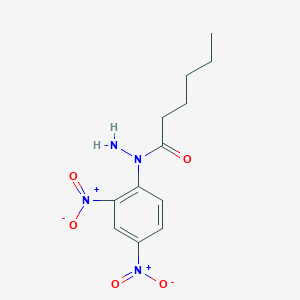
N-(2,4-dinitrophenyl)hexanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.28 g/mol . It is a derivative of hexanal, where the aldehyde group reacts with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing hexanal with a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid. The mixture is then stirred at room temperature until the formation of a yellow or orange precipitate, which is the desired hydrazone .
Industrial Production Methods
While specific industrial production methods for N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the hydrazone group can react with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
The common reagents used in the reactions involving N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE include methanol, sulfuric acid, and various nucleophiles. The reactions are typically carried out at room temperature, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE depend on the nucleophile used. For example, when reacted with water, the product is the original aldehyde or ketone, along with 2,4-dinitrophenylhydrazine .
Wissenschaftliche Forschungsanwendungen
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: It is employed in the analysis of environmental samples to detect pollutants and contaminants.
Biological Studies: The compound is used in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
Wirkmechanismus
The mechanism of action of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanal 2,4-Dinitrophenylhydrazone
- Butanal 2,4-Dinitrophenylhydrazone
- Pentanal 2,4-Dinitrophenylhydrazone
Uniqueness
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is unique due to its specific structure and reactivity. The presence of the hexanal moiety provides distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazones makes it particularly useful in analytical applications .
Eigenschaften
Molekularformel |
C12H16N4O5 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)hexanehydrazide |
InChI |
InChI=1S/C12H16N4O5/c1-2-3-4-5-12(17)14(13)10-7-6-9(15(18)19)8-11(10)16(20)21/h6-8H,2-5,13H2,1H3 |
InChI-Schlüssel |
QZIIPXZLGQUQSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


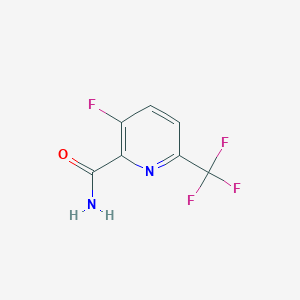
![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
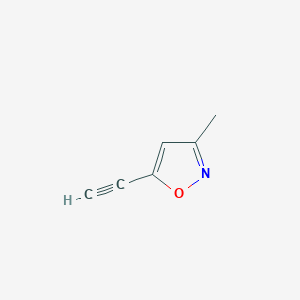
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)


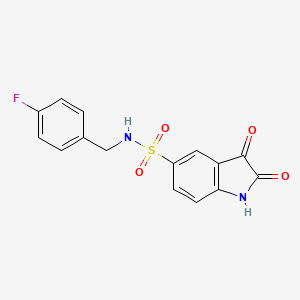
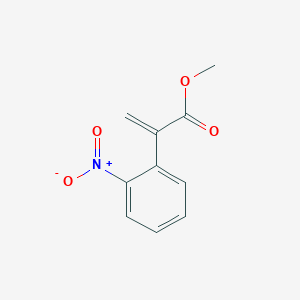

![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
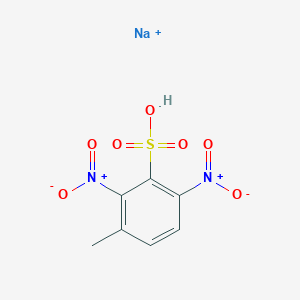
![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
